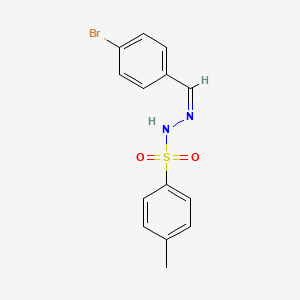
4-Bromobenzaldehyde tosylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzaldehyde tosylhydrazone is a chemical compound with the molecular formula C14H13BrN2O2S and a molecular weight of 353.24 g/mol . It is an important compound in various fields of research, including chemistry, biology, and materials science. The compound is characterized by the presence of a bromine atom on the benzaldehyde ring and a tosylhydrazone group, which imparts unique reactivity and properties.
Vorbereitungsmethoden
The synthesis of 4-Bromobenzaldehyde tosylhydrazone typically involves the reaction of 4-bromobenzaldehyde with tosylhydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Bromobenzaldehyde tosylhydrazone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-bromobenzyl alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acetonitrile, potassium 2-iodo-5-methylbenzenesulfonate, and tert-butyl nitrite . Major products formed from these reactions include 4-bromobenzoic acid, 4-bromobenzyl alcohol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromobenzaldehyde tosylhydrazone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromobenzaldehyde tosylhydrazone involves its reactivity towards various chemical reagents. The bromine atom activates the benzene ring towards electrophilic substitution reactions, while the tosylhydrazone group can participate in cycloaddition reactions . These reactions are facilitated by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogen in the compound .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzaldehyde tosylhydrazone can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: This compound lacks the tosylhydrazone group and has different reactivity and applications.
4-Bromobenzyl alcohol: This compound is a reduction product of 4-bromobenzaldehyde and has different chemical properties.
4-Bromobenzoic acid: This compound is an oxidation product of 4-bromobenzaldehyde and is used in different applications.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the bromine atom with the versatility of the tosylhydrazone group .
Eigenschaften
Molekularformel |
C14H13BrN2O2S |
|---|---|
Molekulargewicht |
353.24 g/mol |
IUPAC-Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10- |
InChI-Schlüssel |
BPJBUIWCUYKVNL-YBEGLDIGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


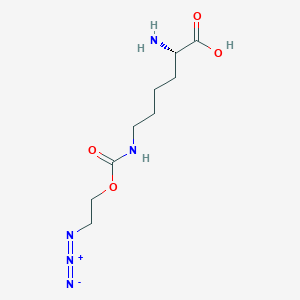

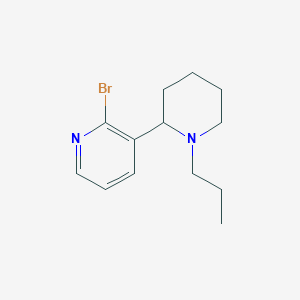
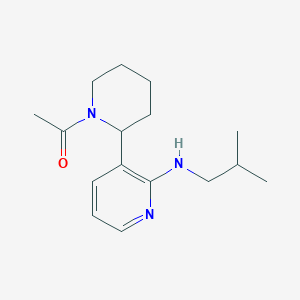

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)
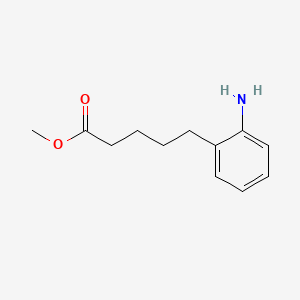


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)

